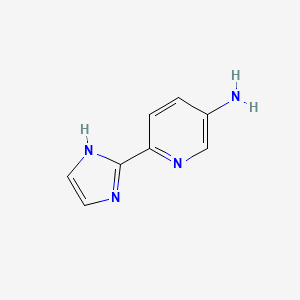

6-(1H-imidazol-2-yl)pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(1H-imidazol-2-yl)pyridin-3-amine is a heterocyclic compound that features both an imidazole and a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-imidazol-2-yl)pyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with glyoxal and ammonia can yield the desired imidazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Análisis De Reacciones Químicas

Types of Reactions

6-(1H-imidazol-2-yl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the imidazole or pyridine rings, leading to different products.

Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or imidazole rings .

Aplicaciones Científicas De Investigación

6-(1H-imidazol-2-yl)pyridin-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of enzyme inhibitors and other biological interactions.

Mecanismo De Acción

The mechanism of action of 6-(1H-imidazol-2-yl)pyridin-3-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions can vary depending on the specific application and target molecule .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other imidazole and pyridine derivatives, such as:

- 2-(1H-imidazol-2-yl)pyridine

- 4-(1H-imidazol-2-yl)pyridine

- 6-(1H-imidazol-1-yl)pyridin-3-amine

Uniqueness

What sets 6-(1H-imidazol-2-yl)pyridin-3-amine apart is its specific substitution pattern, which can confer unique chemical and biological properties. This makes it a valuable compound for various applications, as it can offer different reactivity and interaction profiles compared to its analogs .

Actividad Biológica

6-(1H-imidazol-2-yl)pyridin-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanism of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted at the 3-position with an amine group and at the 6-position with an imidazole moiety. This unique structure contributes to its biological activity by enabling interactions with various biological targets.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic activity of various derivatives of imidazo[1,2-a]pyridine compounds, including this compound, against the MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that the compound exhibited an IC50 value of approximately 27.1 μM against MDA-MB-231 cells, while it was less effective against HepG2 cells with an IC50 of 74.2 μM . This selectivity suggests potential for targeting specific cancer types.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 27.1 |

| HepG2 | 74.2 |

The mechanism by which this compound exerts its cytotoxic effects appears to involve inhibition of critical cellular pathways associated with cancer cell survival and proliferation. For instance, it has been shown to inhibit protein geranylgeranylation, a process crucial for the function of various oncogenic proteins .

Inhibition of Rab Geranylgeranyl Transferase (RGGT)

Inhibition studies revealed that derivatives of imidazo[1,2-a]pyridine can disrupt the prenylation of Rab11A in HeLa cells, which is pivotal for vesicular transport and cellular signaling. The most active compounds demonstrated IC50 values ranging from 25 to 100 μM , indicating their potential as RGGT inhibitors .

Antiproliferative Activity

The antiproliferative effects of this compound have been assessed through various assays. A review highlighted that modifications in the chemical structure significantly influence antiproliferative activity across different cell lines, including HeLa and A549 .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that substituents at specific positions on the pyridine and imidazole rings can enhance or diminish biological activity. Compounds with hydroxyl (-OH) groups showed improved activity, particularly when combined with other functional groups .

Additional Biological Activities

Beyond its anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity : Some studies suggest potential antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : It has been evaluated as a potent inhibitor of enzymes such as 15-prostaglandin dehydrogenase (15-PGDH), which plays a role in inflammation and cancer progression .

Propiedades

Fórmula molecular |

C8H8N4 |

|---|---|

Peso molecular |

160.18 g/mol |

Nombre IUPAC |

6-(1H-imidazol-2-yl)pyridin-3-amine |

InChI |

InChI=1S/C8H8N4/c9-6-1-2-7(12-5-6)8-10-3-4-11-8/h1-5H,9H2,(H,10,11) |

Clave InChI |

UUULXKPXEAEHOU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=NC=C1N)C2=NC=CN2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.